molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

Cat. No. B1319462
M. Wt: 256.3 g/mol
InChI Key: YXNOFHMTKGJXKH-UHFFFAOYSA-N
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Description

“[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is a biochemical used for proteomics research . Its molecular formula is C16H16O3 .


Molecular Structure Analysis

The molecular structure of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” is based on the combination of a 1,3-dioxolane ring and a biphenyl group . The 1,3-dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . The biphenyl group consists of two connected phenyl rings .

Scientific Research Applications

  • Proteomics Research

    • [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is a biochemical used in proteomics research .
  • Synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide

    • This compound is used in the synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide .
    • This synthesis is based on glucose as an eco-friendly reductant .
    • The outcome of this research is the successful synthesis of 1,2-Bis(4-(1,3-Dioxolan-2-yl)phenyl)diazene Oxide .
  • Preparation of Fluorinated Spirobenzofuran Piperidines

    • This compound is used in the preparation of fluorinated spirobenzofuran piperidines .
    • These piperidines are used as s1 receptor ligands .
    • The outcome of this research is the successful preparation of fluorinated spirobenzofuran piperidines .
  • Preparation of a Ratiometric Fluorescent Probe

    • This compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
    • The outcome of this research is the successful preparation of a ratiometric fluorescent probe .
  • Microwave-Assisted Synthesis of KN-93

    • This compound is used for microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II .
    • The outcome of this research is the successful synthesis of KN-93 .
  • Regio-Selective Preparation of Indole Derivatives

    • This compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
    • The outcome of this research is the successful preparation of indole derivatives .
  • Preparation of Antitumor Agents

    • This compound is used in the synthesis of antitumor agents .
    • The outcome of this research is the successful synthesis of antitumor agents .
  • Rhodium-Catalyzed Domino Hydroformylation/Indolization

    • This compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
    • The outcome of this research is the successful preparation of indole derivatives .
  • Preparation of Cyclic Acetal

    • This compound is used in the synthesis of cyclic acetal prepared from 1,2-bis (4-formylphenyl)diazenoxide and ethylene glycol .
    • These are able to stimulate the growth of grain crops .
    • The outcome of this research is the successful preparation of cyclic acetal .

Future Directions

The future directions of “[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol” could involve further exploration in proteomics research . As our understanding of proteins and their functions in biological processes continues to grow, this compound could play a role in new discoveries.

properties

IUPAC Name

[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNOFHMTKGJXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602499
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

CAS RN

889954-12-5
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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